![molecular formula C20H19BrN4OS B6490462 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide CAS No. 1357749-58-6](/img/structure/B6490462.png)
2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, which the compound is a part of, has been a topic of interest due to their diverse pharmacological activities . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyridazin-3(2H)-one skeleton, which is a privileged structure that attracts the interest of medicinal chemists as a nucleus of potential therapeutic utility . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Applications De Recherche Scientifique
- The synthesized compound 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a) demonstrated potent cyclooxygenase-2 (COX-2) inhibitory efficacy with an IC50 value of 0.19 mM . COX-2 inhibitors play a crucial role in managing pain and inflammation, making this compound relevant for analgesic drug development.
- 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) exhibited consistent anti-inflammatory activity, surpassing that of celecoxib in a carrageenin rat paw edema model . Its potential as an anti-inflammatory agent warrants further investigation.
- In addition to its anti-inflammatory effects, 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) showed milder ulcer scoring compared to indomethacin in ulcerogenicity screening . This suggests a favorable safety profile.
- While not directly reported for this compound, pyridazinone derivatives have shown antibacterial properties . Further exploration could reveal its potential against specific bacterial strains.
- Pyridazinones, as a class, have demonstrated diverse activities, including antimicrobial, antidepressant, anti-hypertensive, antiplatelet, and herbicidal effects . Investigating whether our compound shares any of these properties could be valuable.
Analgesic Activity
Anti-Inflammatory Properties
Ulcerogenicity Screening
Antibacterial Activity
Other Pharmacological Activities
Propriétés
IUPAC Name |
2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(2-bromo-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS/c1-14-7-8-17(16(21)11-14)23-19(26)13-27-20-10-9-18(24-25-20)22-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEOCDYXMIJPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(Benzylamino)pyridazin-3-YL]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.